1-Acetylpiperidine
Overview
Description
1-Acetylpiperidine is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidine, where the hydrogen atom attached to the nitrogen is replaced by an acetyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
1-Acetylpiperidine primarily targets the ATP synthase subunits in mitochondria . These include the ATP synthase subunit alpha, ATP synthase subunit beta, and ATP synthase subunit gamma . These subunits play a crucial role in the production of ATP, the primary energy currency of the cell, from ADP in the presence of a proton gradient across the membrane .
Mode of Action
It is known to interact with its targets, the atp synthase subunits, in the mitochondria .
Biochemical Pathways
Given its interaction with atp synthase subunits, it is likely that it affects the pathways related to energy production in the cell, specifically oxidative phosphorylation .
Result of Action
Given its interaction with atp synthase subunits, it may influence atp production and thus cellular energy levels .
Biochemical Analysis
Biochemical Properties
1-Acetylpiperidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites. This inhibition can result in altered metabolism of various substrates, including drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to different products, depending on the specific enzymes and cofactors involved. The metabolism of this compound can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine can be synthesized through several methods. One common method involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced using similar acetylation reactions but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: N-acetylpiperidine N-oxide.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Acetylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the acetyl group.
N-Methylpiperidine: A derivative where the nitrogen is substituted with a methyl group.
N-Acetylpyrrolidine: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness of 1-Acetylpiperidine: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDISMIMTGUMORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060679 | |
Record name | Piperidine, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-42-8 | |
Record name | 1-Acetylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ACETYLPIPERIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(1-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperidine, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-piperidyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Acetylpiperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YC8YEW5QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-acetylpiperidine in pharmaceutical research?
A1: this compound is a crucial structural motif found in various pharmaceutical compounds and intermediates. For example, it is a key component of cis-(±)-dimethyl this compound-2,3-dicarboxylate, a precursor in the synthesis of the antibiotic moxifloxacin [, , , , ].
Q2: What enzymatic approaches have been explored for the synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane, a key intermediate of Moxifloxacin?
A2: Researchers have successfully utilized Candida antarctica lipase B (CALB) for the enzymatic resolution of cis-(±)-dimethyl this compound-2,3-dicarboxylate [, , , ]. This approach offers a more sustainable and efficient method compared to traditional chemical synthesis, leading to the desired enantiomerically pure (S,S)-2,8-Diazabicyclo[4.3.0]nonane.
Q3: How does immobilization impact the performance of Candida antarctica lipase B in the resolution of cis-(±)-dimethyl this compound-2,3-dicarboxylate?
A3: Immobilizing CALB, particularly the engineered variant CALB-I189K, onto a glutaraldehyde-activated amino resin significantly enhances its thermal stability and allows for its repeated use in bioreactors without significant loss of activity []. This makes the process more economically viable for large-scale production.
Q4: Have any studies explored the mutagenic potential of this compound?
A4: Yes, one study identified this compound, formed during the roasting of mugwort (Artemisia asictica Nakai) leaves, as exhibiting mutagenic activity []. This finding highlights the importance of considering potential toxicological effects of compounds, even those derived from natural sources.
Q5: What is the role of this compound in the development of novel antimicrobial screening systems?
A5: A study utilized a compound containing a this compound moiety, ethyl 2-(this compound-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, in a novel screening system targeting iron-uptake systems and efflux pumps in Pseudomonas aeruginosa []. This demonstrates the potential of this compound-containing compounds as tools for antimicrobial research and drug discovery.
Q6: Are there any known natural products containing the this compound motif?
A6: Yes, two new pyrrolidinyl piperidine alkaloids, broussonetines I and J, isolated from the branches of Broussonetia kazinoki SIEB. (Moraceae), contain the this compound moiety within their structures []. This discovery highlights the presence of this structural motif in natural products and its potential relevance to their biological activity.
Q7: What analytical techniques are commonly employed to study reactions involving this compound derivatives?
A7: Researchers utilize a combination of techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and chiral HPLC to monitor reactions, determine enantiomeric excess, and characterize the products formed [, ].
Q8: What are the challenges associated with studying membrane-bound enzymes that interact with this compound derivatives?
A8: One study encountered challenges in purifying a membrane-associated human tyrosinase, potentially involved in the metabolism of similar compounds []. The study emphasizes the difficulty in handling and studying membrane proteins, often requiring specific detergents and optimization for successful purification and characterization.
Q9: Are there any alternative synthetic routes to access this compound derivatives?
A9: One study explored the reduction of dimethyl pyridine-2,3-dicarboxylate using Pd/C and hydrogen gas to synthesize cis-(±)-Dimethylpiperidine-2,3-dicarboxylate, which can be further derivatized []. This finding highlights the possibility of alternative synthetic pathways to access important intermediates containing the this compound motif.
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